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Abstract
4-Hydroxy-8-methoxyquinoline is a heterocyclic organic compound belonging to the

quinoline family, a class of molecules recognized as a "privileged structure" in medicinal

chemistry. Its scaffold is present in numerous natural products and synthetic compounds with a

wide array of biological activities. The unique arrangement of a hydroxyl group at the 4-

position, a methoxy group at the 8-position, and a nitrogen atom within the bicyclic aromatic

system imparts specific physicochemical properties that are critical for its interaction with

biological targets. This guide provides a comprehensive analysis of these properties, detailing

the compound's synthesis, structural characteristics, and analytical validation. We will explore

the causality behind experimental choices and provide field-proven insights into its

characterization, offering a foundational resource for its application in drug discovery and

development.

Molecular Identity and Tautomerism
4-Hydroxy-8-methoxyquinoline (CAS: 21269-34-1) possesses the molecular formula

C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] A crucial aspect of its chemistry is the

existence of keto-enol tautomerism. The molecule exists in equilibrium between the 4-

hydroxyquinoline (enol) form and its tautomer, 8-methoxyquinolin-4(1H)-one (keto form). While

often depicted as the hydroxyquinoline, the quinolone (keto) form is believed to predominate in
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many conditions, which significantly influences its hydrogen bonding capacity, acidity, and

reactivity.[2] This equilibrium is fundamental to its biological activity and must be considered

during analytical characterization and screening.

Synthesis via Conrad-Limpach Cyclization
The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach

reaction.[2][3] This robust method involves two key stages: the initial condensation of an aniline

with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal

cyclization to yield the quinolone ring system. The choice of an inert, high-boiling solvent like

Dowtherm A or mineral oil is critical in the second step to achieve high yields by ensuring a

consistent reaction temperature (around 250 °C) and preventing sublimation or degradation of

the intermediate.[2][4]

Experimental Protocol: Synthesis of 4-Hydroxy-8-
methoxyquinoline
This protocol is adapted from established Conrad-Limpach procedures for structurally similar

compounds.[4]

Step 1: Formation of the Enamine Intermediate

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add

2-methoxyaniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-

toluenesulfonic acid (0.02 eq) in toluene.

Heat the mixture to reflux (approx. 110-120 °C). The progress of the reaction is monitored by

the collection of water in the Dean-Stark trap.

Continue refluxing until the theoretical amount of water has been collected (typically 4-6

hours), indicating the completion of the condensation reaction.

Cool the reaction mixture to room temperature and remove the toluene under reduced

pressure using a rotary evaporator. The resulting crude oil, diethyl 2-(((2-

methoxyphenyl)amino)methylene)malonate, is used in the next step without further

purification.
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Step 2: Thermal Cyclization

In a separate three-neck flask equipped with a mechanical stirrer, a condenser, and a

thermometer, pre-heat a high-boiling inert solvent such as Dowtherm A to 250 °C.

Add the crude enamine intermediate from Step 1 dropwise to the hot solvent with vigorous

stirring. This controlled addition is crucial to manage the evolution of ethanol and prevent

excessive foaming.

Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete to

ensure full cyclization.

Cool the reaction mixture to below 100 °C and dilute with a large volume of an aliphatic

hydrocarbon solvent like hexane or pentane to precipitate the product.

Collect the resulting solid product by vacuum filtration, wash thoroughly with hexane to

remove the high-boiling solvent, and dry under vacuum. The product is the ethyl ester of 4-
hydroxy-8-methoxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis and Decarboxylation

Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to

reflux for 4-6 hours to facilitate hydrolysis.

Cool the solution in an ice bath and acidify to approximately pH 2-3 with concentrated

hydrochloric acid. This will precipitate the 4-hydroxy-8-methoxyquinoline-3-carboxylic acid.

Collect the solid by filtration and wash with cold water.

To achieve decarboxylation, heat the carboxylic acid solid above its melting point (typically in

a high-boiling solvent or neat) until gas evolution (CO₂) ceases.

The resulting crude 4-Hydroxy-8-methoxyquinoline can be purified by recrystallization from

a suitable solvent such as ethanol or an ethanol/water mixture.
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Step 1: Enamine Formation
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Step 3: Hydrolysis & Decarboxylation

2-Methoxyaniline +
Diethyl Malonate

Reflux in Toluene
(Dean-Stark)

Crude Enamine
Intermediate

Add to Dowtherm A
(250 °C)

Precipitate with Hexane

Ester Product

Reflux in NaOH(aq)

Acidify with HCl

Heat to Decarboxylate

Purified 4-Hydroxy-8-
methoxyquinoline

Click to download full resolution via product page

Caption: Workflow for the Conrad-Limpach synthesis of 4-Hydroxy-8-methoxyquinoline.
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Core Physicochemical Properties
The interplay of the aromatic rings, the electron-donating methoxy group, and the hydrogen-

bonding capable hydroxyl group dictates the compound's physicochemical profile. These

properties are essential for predicting its absorption, distribution, metabolism, and excretion

(ADME) characteristics in a drug development context.
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Property Value / Description Source / Rationale

CAS Number 21269-34-1 [1]

Molecular Formula C₁₀H₉NO₂ [1]

Molecular Weight 175.18 g/mol [1]

Physical Form Solid [1]

Melting Point Predicted: >220 °C

Based on related structures

like 4-Hydroxy-8-methoxy-2-

methylquinoline (222 °C)[5]

and 4-Hydroxy-8-

methoxyquinolin-2(1H)-one

(245-248 °C).[6]

Solubility

Low in water; Soluble in polar

organic solvents (e.g., DMSO,

DMF, ethanol, methanol), and

aqueous acidic/alkaline

solutions.

Inferred from the structure and

data on parent quinolines.[6][7]

The phenolic hydroxyl and

basic nitrogen allow for salt

formation, enhancing solubility

in acidic and basic media.

Acidity (pKa)

Predicted: ~4.5-5.5

(quinolinium N-H) and ~9.0-

10.0 (phenolic O-H)

Estimated based on parent 4-

hydroxyquinoline (pKa ~2.2,

11.3)[8] and 8-

hydroxyquinoline (pKa ~9.9).

The methoxy group's electron-

donating effect will slightly alter

these values. Experimental

determination via

potentiometric titration is

recommended.[9]

Lipophilicity (LogP) Predicted (XLogP3-AA): ~1.9

Based on the value for the

closely related 8-Methoxy-2-

methylquinolin-4-ol.[10] This

moderate lipophilicity is often

favorable for oral

bioavailability.
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Analytical Characterization & Protocols
Rigorous analytical characterization is required to confirm the identity, purity, and structure of

the synthesized compound. A combination of spectroscopic and spectrometric techniques

provides a complete profile.
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Caption: General workflow for the analytical characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise chemical structure and connectivity of

the molecule.

¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to

observe the exchangeable hydroxyl proton.

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Spectrum:

Aromatic Protons (6.5-8.5 ppm): Expect complex multiplets for the protons on the

quinoline ring system.

Methoxy Protons (~3.8-4.0 ppm): A sharp singlet integrating to 3 protons.

Vinyl Proton (~6.0-6.5 ppm): A singlet for the proton at the C3 position.

Hydroxyl Proton (>10 ppm): A broad singlet for the acidic OH proton, which will

disappear upon addition of a drop of D₂O.

¹³C NMR Spectroscopy Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Expected Spectrum:

Carbonyl Carbon (~170-180 ppm): Signal corresponding to the C4-O carbon in its

quinolone tautomer.

Aromatic Carbons (110-150 ppm): Multiple signals for the carbons of the bicyclic ring.

Methoxy Carbon (~55-60 ppm): A signal for the -OCH₃ carbon.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental formula.

Electrospray Ionization (ESI-MS) Protocol:

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in methanol

or acetonitrile with 0.1% formic acid to promote ionization.

Acquisition: Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or

Orbitrap mass analyzer. Acquire in positive ion mode.
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Expected Spectrum: The primary ion observed will be the protonated molecule [M+H]⁺ at

m/z 176.06. High-resolution analysis should confirm the elemental formula C₁₀H₁₀NO₂⁺.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.

FTIR (KBr Pellet) Protocol:

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide

(KBr) and press into a transparent pellet.

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Spectrum:

O-H Stretch (3200-3500 cm⁻¹): A broad band indicating the hydroxyl group.

C-H Stretch (aromatic) (~3000-3100 cm⁻¹): Sharp peaks.

C=O Stretch (~1650-1670 cm⁻¹): A strong absorption from the quinolone tautomer.

C=C and C=N Stretches (1500-1620 cm⁻¹): Multiple sharp bands characteristic of the

aromatic quinoline ring.

C-O Stretch (~1200-1250 cm⁻¹): A strong band for the aryl-ether methoxy group.

Biological Significance and Therapeutic Potential
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad

spectrum of biological activities, including antimicrobial, anticancer, antifungal, and

neuroprotective effects.[11][12] The primary mechanism underlying these activities is its

function as a potent bidentate chelating agent for various divalent and trivalent metal ions (e.g.,

Fe²⁺/³⁺, Cu²⁺, Zn²⁺).[11]

The biological activity of 4-Hydroxy-8-methoxyquinoline is predicated on this same principle.

By chelating essential metal ions, it can disrupt critical enzymatic processes within pathogenic

cells or cancer cells, leading to their demise. For example, in an anticancer context, 8-HQ
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derivatives can complex with intracellular copper, transport it into cancer cells, and catalyze the

formation of cytotoxic reactive oxygen species (ROS), inducing apoptosis.[13] The methoxy

and hydroxyl substituents on the quinoline ring finely tune the molecule's lipophilicity and

electronic properties, thereby modulating its cell permeability, chelation strength, and overall

biological efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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